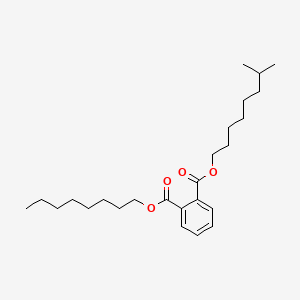
Isononyl octyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isononyl octyl phthalate is a type of phthalate ester, commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) plastics, which are found in a wide range of products including cables, flooring, and medical devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isononyl octyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol and octyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process includes the continuous addition of phthalic anhydride and alcohols, along with the catalyst, into the reactor. The reaction is maintained at elevated temperatures, and the resulting ester is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Isononyl octyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: Under oxidative conditions, such as exposure to strong oxidizing agents like potassium permanganate, the ester can be oxidized to form phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Major Products: The major products formed from these reactions include phthalic acid, isononyl alcohol, and octyl alcohol. These products can further react to form various derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Isononyl octyl phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and copolymers.
Biology: Research studies investigate its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: It is used in the production of medical devices, such as tubing and blood bags, due to its flexibility and durability.
Industry: this compound is widely used in the manufacturing of consumer products, including toys, flooring, and cables
Mécanisme D'action
Isononyl octyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins. This disruption can lead to various health effects, including reproductive and developmental toxicity. The compound can also activate intracellular signaling pathways, leading to changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
- Dioctyl phthalate (DOP)
- Diisononyl phthalate (DINP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Dibutyl phthalate (DBP)
- Diisobutyl phthalate (DIBP)
Comparison: Isononyl octyl phthalate is unique in its specific combination of isononyl and octyl alcohols, which provides a distinct balance of flexibility and durability compared to other phthalates. For example, diisononyl phthalate (DINP) is similar but uses only isononyl alcohol, resulting in slightly different physical properties and applications. Dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP) are also widely used plasticizers but have different alcohol components, leading to variations in their performance and toxicity profiles .
Propriétés
Numéro CAS |
85851-88-3 |
|---|---|
Formule moléculaire |
C25H40O4 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
2-O-(7-methyloctyl) 1-O-octyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H40O4/c1-4-5-6-7-9-14-19-28-24(26)22-17-12-13-18-23(22)25(27)29-20-15-10-8-11-16-21(2)3/h12-13,17-18,21H,4-11,14-16,19-20H2,1-3H3 |
Clé InChI |
SUPUZEARBZMYPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


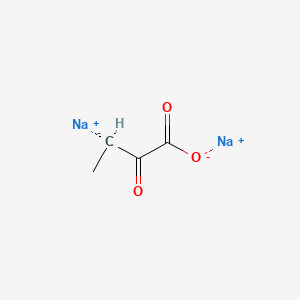
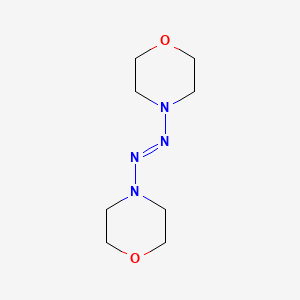

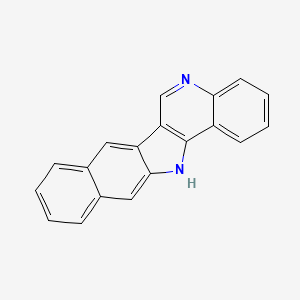
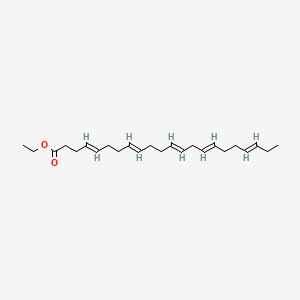
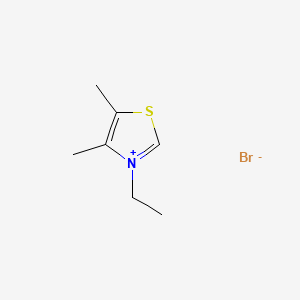
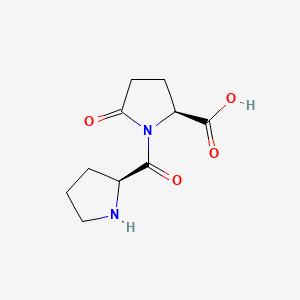
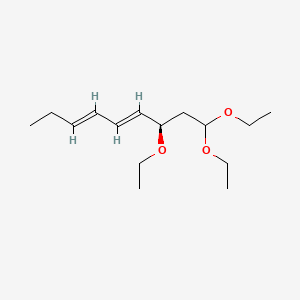
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate](/img/structure/B12654932.png)
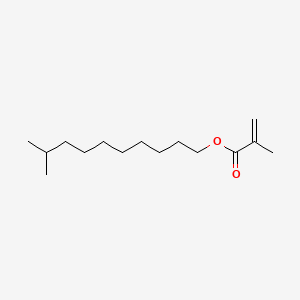

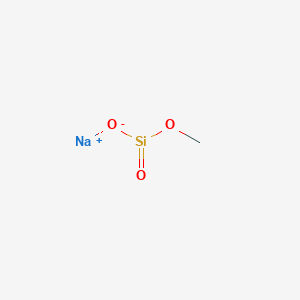

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
